molecular formula C23H21FN4O2 B11383391 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11383391
M. Wt: 404.4 g/mol
InChI Key: MRWXDKZCEPSJRY-NYYWCZLTSA-N
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Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, piperazine, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Heck reaction, where a fluorophenyl halide is coupled with an ethenyl group in the presence of a palladium catalyst.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the oxazole core.

    Methoxyphenyl group addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.

    Ion Channels: The compound could interact with ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

Comparison:

  • Structural Differences : The presence of different substituents such as bromophenyl, chlorophenyl, and pyrazol groups in similar compounds.
  • Unique Features : The combination of fluorophenyl, methoxyphenyl, piperazine, oxazole, and carbonitrile groups in 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile makes it unique in terms of its potential biological activity and chemical reactivity.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H21FN4O2/c1-29-20-9-7-19(8-10-20)27-12-14-28(15-13-27)23-21(16-25)26-22(30-23)11-4-17-2-5-18(24)6-3-17/h2-11H,12-15H2,1H3/b11-4+

InChI Key

MRWXDKZCEPSJRY-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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